E3 リガーゼリガンドリンカーコンジュゲート 11

概要

説明

VHL リガンド-リンカーコンジュゲート 11 は、ユビキチン-プロテアソーム系の中心的な構成要素であるフォン・ヒッペル・リンダウ (VHL) タンパク質を標的とするように設計された化合物のクラスです。

科学的研究の応用

VHL Ligand-Linker Conjugates 11 have a wide range of scientific research applications:

作用機序

VHL リガンド-リンカーコンジュゲート 11 の作用機序は、VHL タンパク質を特定の標的タンパク質に動員することを伴います。この動員は、コンジュゲートがVHLタンパク質と標的タンパク質の両方に同時に結合できる能力によって促進されます。 結合すると、VHLタンパク質は標的タンパク質にユビキチン-プロテアソーム系による分解のためのタグを付け、細胞から標的タンパク質を選択的に除去します 。

類似の化合物との比較

類似の化合物

セレブロン (CRBN) リガンド: PROTACで使用されるもう1つのクラスのE3リガーゼリガンド.

DCAF1、DCAF11、DCAF16 リガンド: 標的タンパク質分解で使用されてきた他のE3リガーゼリガンド.

独自性

VHL リガンド-リンカーコンジュゲート 11 は、VHL タンパク質に共有結合できるという点でユニークであり、タンパク質分解プロセスの安定性と有効性を高めます。 この共有結合は、スルホニルフルオリドなどの特定の官能基を組み込むことで実現し、VHLタンパク質との強い結合を形成します 。

生化学分析

Biochemical Properties

E3 Ligase Ligand-Linker Conjugates 11 plays a crucial role in the ubiquitination process, a post-translational modification that regulates protein degradation . It interacts with enzymes such as ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . These interactions facilitate the transfer of ubiquitin protein to the lysine site of targeted substrates .

Cellular Effects

The effects of E3 Ligase Ligand-Linker Conjugates 11 on cells are primarily related to protein degradation. By facilitating ubiquitination, it influences cell function by regulating the levels of various proteins. This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

E3 Ligase Ligand-Linker Conjugates 11 exerts its effects at the molecular level through its role in the ubiquitination process. It binds to enzymes E1 and E2, facilitating the transfer of ubiquitin to targeted substrates . This can lead to the degradation of these substrates, influencing gene expression and cellular functions .

Metabolic Pathways

E3 Ligase Ligand-Linker Conjugates 11 is involved in the ubiquitination pathway, interacting with enzymes E1 and E2

準備方法

合成経路と反応条件

VHL リガンド-リンカーコンジュゲート 11 の合成は通常、VHL リガンド、リンカーの調製、およびこれらの成分のコンジュゲーションを含む複数のステップを伴います。 一般的なアプローチの1つは、L-ヒドロキシプロリンを出発物質として使用し、C-H アリール化、アミン保護、アミド化などの反応を連続して行うことです 。 これらのステップで使用される主要な試薬には、4-メチルチアゾールのアリール化を促進する酢酸パラジウム(Pd(OAc)2)およびPd-PEPPSI-IPrが含まれます 。

工業生産方法

これらのコンジュゲートの工業生産は、通常、上記で述べた合成経路をスケールアップすることを伴います。プロセスは、収量と純度が最適化されており、反応条件を慎重に制御することで副生成物を最小限に抑えています。 N-Boc-L-4-ヒドロキシプロリンをアミン保護に使用すると、ステップの経済性と全体的な効率が向上します 。

化学反応の分析

反応の種類

VHL リガンド-リンカーコンジュゲート 11 は、次を含むさまざまな化学反応を受けます。

還元: 酸素原子の除去または水素原子の添加を伴います。

置換: 1つの官能基を別の官能基で置き換えることを伴います。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウム (KMnO4) などの酸化剤や水素化ホウ素ナトリウム (NaBH4) などの還元剤が含まれます。 反応条件は、通常、目的の変換を達成するために特定の温度、溶媒、触媒を必要とします 。

主な生成物

これらの反応から生成される主な生成物は、通常、VHL タンパク質に結合し、標的タンパク質分解のためにそれを動員する能力を保持した修飾されたVHLリガンドです 。

科学研究アプリケーション

VHL リガンド-リンカーコンジュゲート 11 は、科学研究において幅広い用途を持っています。

類似化合物との比較

Similar Compounds

Cereblon (CRBN) Ligands: Another class of E3 ligase ligands used in PROTACs.

DCAF1, DCAF11, DCAF16 Ligands: Other E3 ligase ligands that have been used in targeted protein degradation.

Uniqueness

VHL Ligand-Linker Conjugates 11 are unique in their ability to covalently bind to the VHL protein, enhancing the stability and efficacy of the protein degradation process. This covalent binding is achieved through the incorporation of specific functional groups, such as sulfonyl fluorides, which form strong bonds with the VHL protein .

生物活性

E3 ligase ligand-linker conjugates, particularly E3 Ligase Ligand-Linker Conjugates 11 , play a pivotal role in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to induce targeted protein degradation. This article delves into the biological activity of these conjugates, focusing on their mechanisms, applications, and research findings.

Overview of E3 Ligase Ligand-Linker Conjugates

E3 ligases are essential components of the ubiquitin-proteasome system, responsible for the selective tagging of proteins for degradation. E3 Ligase Ligand-Linker Conjugates 11 specifically incorporates a VHL (von Hippel-Lindau) ligand and a 2-unit PEG linker , enabling the targeted degradation of proteins such as GFP-HaloTag7 in cellular assays. This capability is crucial for developing therapies that can modulate protein levels in various diseases, including cancer and neurodegenerative disorders .

The mechanism by which E3 ligase ligand-linker conjugates operate involves several key steps:

- Binding : The conjugate binds to both the target protein and the E3 ligase, forming a ternary complex.

- Ubiquitination : The E3 ligase facilitates the transfer of ubiquitin from an E2 enzyme to the target protein, marking it for degradation.

- Degradation : The ubiquitinated protein is recognized by the proteasome, which unfolds and degrades it into smaller peptides .

This process not only allows for the selective degradation of target proteins but also enables substoichiometric catalytic activity, meaning that a single PROTAC molecule can induce multiple rounds of degradation .

Table 1: Summary of Biological Activities of E3 Ligase Ligand-Linker Conjugates 11

Case Study: Targeting Cancer Proteins

Recent studies have shown that E3 Ligase Ligand-Linker Conjugates 11 can effectively target various oncogenic proteins. For instance, PROTACs utilizing VHL ligands have been reported to degrade proteins involved in cancer progression, such as BET family proteins and estrogen receptors. These findings underscore the potential of these conjugates as therapeutic agents against malignancies .

Advantages and Challenges

Advantages :

- Selectivity : By fine-tuning linker lengths and chemical properties, researchers can achieve selective degradation profiles for closely related protein isoforms .

- Catalytic Efficiency : The ability to induce multiple rounds of degradation with a single molecule enhances therapeutic efficacy while minimizing dosage requirements .

Challenges :

特性

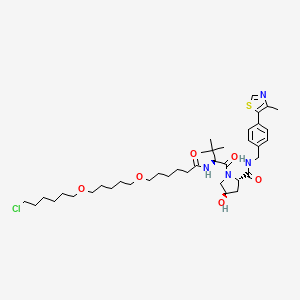

IUPAC Name |

(2S,4R)-1-[(2S)-2-[6-[5-(6-chlorohexoxy)pentoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H61ClN4O6S/c1-29-35(51-28-42-29)31-18-16-30(17-19-31)26-41-37(47)33-25-32(45)27-44(33)38(48)36(39(2,3)4)43-34(46)15-9-7-12-22-50-24-14-8-13-23-49-21-11-6-5-10-20-40/h16-19,28,32-33,36,45H,5-15,20-27H2,1-4H3,(H,41,47)(H,43,46)/t32-,33+,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLICOWBWULAJJ-RWTOGVPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCCCCOCCCCCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCOCCCCCOCCCCCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H61ClN4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901100696 | |

| Record name | L-Prolinamide, N-[6-[[5-[(6-chlorohexyl)oxy]pentyl]oxy]-1-oxohexyl]-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901100696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

749.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835705-61-7 | |

| Record name | L-Prolinamide, N-[6-[[5-[(6-chlorohexyl)oxy]pentyl]oxy]-1-oxohexyl]-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1835705-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Prolinamide, N-[6-[[5-[(6-chlorohexyl)oxy]pentyl]oxy]-1-oxohexyl]-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901100696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。